molecular formula C12H12O5 B1209502 Khellinone CAS No. 484-51-5

Khellinone

Cat. No. B1209502
CAS RN: 484-51-5
M. Wt: 236.22 g/mol
InChI Key: GEUAWNMVARSYHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Khellinone can be synthesized through various methods. The Claisen-Schmidt condensation of khellinone with 2-thiophenalyde led to the synthesis of a new biologically active chalcone compound, demonstrating the versatility of khellinone as a precursor for biologically active derivatives (Farag, El-Hafez, & Rybakov, 1990). Microwave-assisted synthesis has also been used to create derivatives of khellinone under phase-transfer catalytic conditions, further showcasing the compound's amenability to synthetic modification (Hejchman, Maciejewska, & Wolska, 2008).

Molecular Structure Analysis

The molecular structure of khellinone and its derivatives reveals significant insights into their chemical behavior. Studies on the crystal structure of khellinone derivatives highlight their molecular conformations, stabilized by various intramolecular and intermolecular interactions, including hydrogen bonding and π-π stacking (Pena Ruiz et al., 2012).

Chemical Reactions and Properties

Khellinone participates in a range of chemical reactions, forming various derivatives with potential bioactivity. This includes its role in the synthesis of chalcones, which have been evaluated for their inhibition of the voltage-gated potassium channel Kv1.3, indicating the therapeutic potential of khellinone-based compounds (Cianci et al., 2008).

Scientific Research Applications

Inhibition of Voltage-Gated Potassium Channel Kv1.3

Khellinone derivatives have been synthesized and evaluated for their bioactivity against the voltage-gated potassium channel Kv1.3. These derivatives, particularly chalcone derivatives, exhibit potential in treating T-cell-mediated autoimmune diseases like multiple sclerosis. Studies have shown that certain khellinone derivatives can inhibit Kv1.3 with significant potencies and selectivity, offering a promising avenue for the development of new immunosuppressants (Baell et al., 2004); (Harvey et al., 2006).

Synthesis of Benzofuran Derivatives

Khellinone has been used as a base compound for the synthesis of new benzofuran derivatives. These derivatives are synthesized through methods like Claisen-Schmidt condensation, and their spectroscopic properties have been extensively studied. Such derivatives have potential applications in various fields, including medicinal chemistry and materials science (Beyazit, 2018).

Anticancer Activity

Studies have explored the synthesis of khellinone analogs and their potential anticancer activity. For instance, derivatives synthesized using microwave-assisted methods showed sensitivity in various human tumor cell lines, indicating their potential as anticancer agents (Hejchman et al., 2008); (Hejchman et al., 2009).

Antimicrobial and Antioxidant Properties

Khellinone derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria, showcasing their potential as antibacterial agents. Additionally, the antioxidant properties of these compounds have been studied, providing insights into their possible use in oxidative stress-related conditions (Latif et al., 2014); (Abdel Latif et al., 2013).

QSAR Studies

Quantitative-structure activity relationship (QSAR) studies on khellinone derivatives acting on voltage-gated K(+) channels Kv1.3 have been conducted. These studies aim to understand the relationship between the molecular structure and the biological activity of these compounds, which is crucial for the development of more effective drugs (Saini et al., 2009).

Conformational Studies

Conformational studies on khellinone and its derivatives provide valuable insights into their molecular structure. This information is essential for understanding the interaction of these compounds with biological targets and can guide the design of more effective derivatives (Ruiz et al., 2012).

Development of Solid Dispersions

Research has been conducted on enhancing the biopharmaceutical attributes of khellin by developing its amorphous binary solid dispersions. This approach aims to improve the solubility and bioavailability of khellin, potentially enhancing its therapeutic efficacy (Bharate, 2021).

Traditional and Modern Medicinal Applications

The traditional and contemporary medicinal applications of khellin and its derivatives have been reviewed. These studies highlight the wide range of therapeutic uses of khellin and its derivatives, including their role in treating renal colic, coronary insufficiency, and their potential as antioxidants, antifungals, and antibacterials (Khalil et al., 2020).

properties

IUPAC Name

1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-6(13)8-9(14)12(16-3)11-7(4-5-17-11)10(8)15-2/h4-5,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUAWNMVARSYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197512
Record name 6-Hydroxy-4,7-dimethoxybenzofuran-5-yl methyl ketone
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Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Khellinone

CAS RN

484-51-5
Record name Khellinone
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Record name Khellinone
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Record name 6-Hydroxy-4,7-dimethoxybenzofuran-5-yl methyl ketone
Source EPA DSSTox
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Record name 6-hydroxy-4,7-dimethoxybenzofuran-5-yl methyl ketone
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Record name KHELLINONE
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Synthesis routes and methods

Procedure details

To a stirred solution of potassium hydroxide (193.2 g) in 1.5 l of water, heated to 75° C., is added 300 g of khellin (formula XXI) in 50 g portions over a period of 30 minutes. When khellin addition is complete, the resulting mixture is then heated to reflux for 2 hr and thereafter cooled to ambient temperature. Concentrated hydrochloric acid (300 ml) is then added to the cooled solution and the resulting precipitate is collected by filtration and dried at ambient temperature in a vacuum for 18 hr. The resulting crude yellow solid is then recrystallized from one liter of methanol, yielding 251 g of pure title product. Melting point is 99°-100° C. Silica gel TLC Rf is 0.60 is hexane and ethyl acetate (1:1). Infrared absorptions are observed at 3160, 3140, 1700, 1695, 1680, 1620, 1590, 1550, 1300, 1265, 1150, 1075, and 1060 cm-1. NMR absorptions are observed at 7.52, 6.91, 4.15, 4.05, 2.72, and 13.06δ (deuterochloroform solvent). The mass spectrum exhibits peaks at 236, 221, 206, 203, 191, 175, 163, and 119. Carbon:hydrogen ratio is 60.65:5.15.
Quantity
193.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
391
Citations
AA Abu-Hashem, HAR Hussein, AS Aly - Medicinal Chemistry, 2021 - ingentaconnect.com
Background: Previous and recent scientific research has shown that triazolopyrimidine and furochromones have a wide range of pharmacological activities for the treatment of …
Number of citations: 13 www.ingentaconnect.com
JB Baell, RW Gable, AJ Harvey, N Toovey… - Journal of medicinal …, 2004 - ACS Publications
… compound khellinone, 5-acetyl-4,7-dimethoxy-6-hydroxybenzofuran: (1) khellinone dimers linked via the alkylation of the 6-hydroxy groups and (2) chalcone derivatives of khellinone …
Number of citations: 90 pubs.acs.org
TA Geissman - Journal of the American Chemical Society, 1949 - ACS Publications
… Spath and Gruber from its cleavage product, khellinone, by the application of the Kostanecki… Using a method analogous to that of Wittig,2 khellinone, treated with sodium hydride in ethyl …
Number of citations: 15 pubs.acs.org
AA Abu-Hashem - Molecules, 2018 - mdpi.com
Substituted-6-methyl-1-thioxo-1,2-dihydro-3H-furo[3,2-g]pyrimido[1,6-a]quinazolin-3-ones (5a,b) were synthesized from condensation of visnagenone (2a) or khellinone (2b) with 6-…
Number of citations: 28 www.mdpi.com
CP Huttrer, E Dale - Chemical Reviews, 1951 - ACS Publications
… a partial synthesis of khellin, starting from khellinone, which will be discussed later on. … On reactingkhellinone (as well as khellinone acetate) with sodium hydride in ethyl acetate, and …
Number of citations: 67 pubs.acs.org
AA Abu-Hashem, SA Al-Hussain, MEA Zaki - Molecules, 2020 - mdpi.com
… Visnagin, khellin, visnaginone, and khellinone have been extracted from Ammi visnaga Lam and other plants. These compounds belong to a family of natural furochromones. Previous …
Number of citations: 33 www.mdpi.com
AJ Harvey, JB Baell, N Toovey… - Journal of medicinal …, 2006 - ACS Publications
… In summary, khellinone analogues with any ether larger than methyl in the 4- and 7- positions showed markedly increased activity over khellinone. From a library of monosubstituted …
Number of citations: 36 pubs.acs.org
R Sharma, IS Williams, L Gatchie, VR Sonawane… - ACS …, 2018 - ACS Publications
… (2) as follows: (16) (a) furanochalcones by the Claisen–Schmidt condensation of khellinone … by treatment of khellinone with aryl aldehydes in the presence of piperidine. Khellinone (2) …
Number of citations: 12 pubs.acs.org
IS Ahmed Farag, OM Abd el‐hafez… - Crystal Research and …, 1990 - Wiley Online Library
Claisen‐Schmidt condensation of Khellinone (4,7‐dimethoxy‐5‐acetyl‐6‐hydroxy)benzofuran with 2 thiophenalyde led to synthesis of the new biologically active 4,7‐dimethoxy‐5[γ(2‐…
Number of citations: 1 onlinelibrary.wiley.com
RA Baxter, GR Ramage, JA Timson - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… readily converted by the Hoesch reaction into 6-hydroxy-4: 7-dimethoxy-5-acetyZcoumaran(V) which, after dehydrogenation to 6-hydroxy-4: 7-dimethoxy-5-acetylcoumarone (khellinone)…
Number of citations: 5 pubs.rsc.org

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